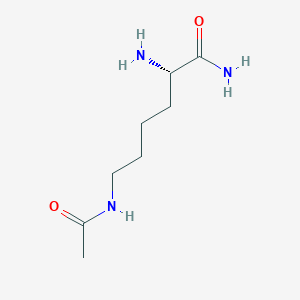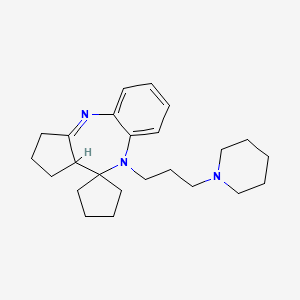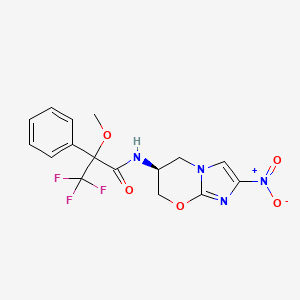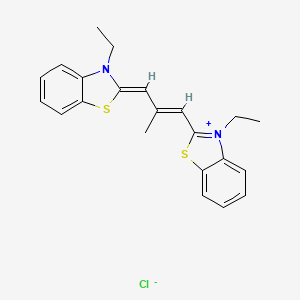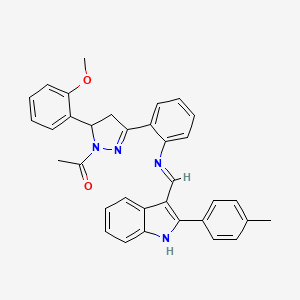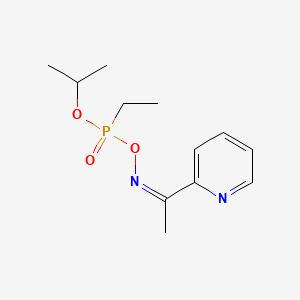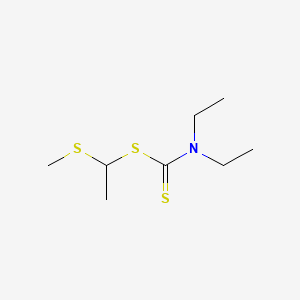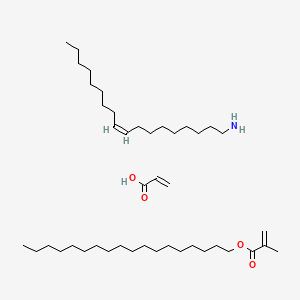
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex chemical entity composed of three distinct components Each of these components has unique properties and applications in various fields of chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-en-1-amine involves the hydrogenation of oleic acid, followed by the conversion of the resulting oleyl alcohol to oleylamine through an amination reaction Octadecyl 2-methylprop-2-enoate is synthesized by esterification of octadecanol with 2-methylprop-2-enoic acid
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical processes. For example, the production of prop-2-enoic acid typically involves the catalytic oxidation of propylene in the presence of air or oxygen. The esterification of octadecanol with 2-methylprop-2-enoic acid is carried out in the presence of acid catalysts to produce octadecyl 2-methylprop-2-enoate.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form various products, including carbon dioxide and water.
Reduction: (Z)-octadec-9-en-1-amine can be reduced to form saturated amines.
Substitution: Octadecyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Carbon dioxide, water, and other oxidized products.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted esters and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of various polymers and resins. Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives.
Biology
In biological research, (Z)-octadec-9-en-1-amine is studied for its role in cell membrane structure and function. It is also used in the synthesis of bioactive molecules.
Medicine
These compounds have potential applications in drug delivery systems and as active pharmaceutical ingredients. Prop-2-enoic acid derivatives are explored for their anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, octadecyl 2-methylprop-2-enoate is used as a plasticizer and in the production of coatings and adhesives. Prop-2-enoic acid is widely used in the manufacture of superabsorbent polymers and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific applications. For example, prop-2-enoic acid acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. (Z)-octadec-9-en-1-amine interacts with cell membranes, influencing their fluidity and permeability. Octadecyl 2-methylprop-2-enoate functions as a plasticizer by embedding itself between polymer chains, increasing their flexibility.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid: Similar to prop-2-enoic acid, used in polymer production.
Oleylamine: Similar to (Z)-octadec-9-en-1-amine, used in nanomaterial synthesis.
Butyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate, used as a plasticizer.
Uniqueness
The uniqueness of (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid lies in their combined properties and applications. The presence of both amine and ester functionalities allows for diverse chemical reactivity and applications in various fields, from polymer chemistry to biological research.
Propiedades
Número CAS |
167078-20-8 |
|---|---|
Fórmula molecular |
C43H83NO4 |
Peso molecular |
678.1 g/mol |
Nombre IUPAC |
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-; |
Clave InChI |
WMZRSTFCRPCCQD-MEILSSRFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O |
Números CAS relacionados |
167078-20-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


